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molecular formula Zn(C18H35O2)2<br>C36H70O4Zn<br>Zn(C18H35O2)2<br>C36H70O4Zn B7822207 zinc;octadecanoate CAS No. 51731-04-5

zinc;octadecanoate

Cat. No. B7822207
M. Wt: 632.3 g/mol
InChI Key: XOOUIPVCVHRTMJ-UHFFFAOYSA-L
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Patent
US06127512

Procedure details

PHA pellets were compounded from formulations based on BIOPOL powder of Mw=895k, 0.1 phr DZB (cyclohexylphosphonic acid), 0.4 phr ZnSt (zinc stearate) and 10 phr ATC plasticizer. Plasticizer were determined at 170 C and 5 kg load. The powder blends prepared in a Pappenmeier high speed blender were fed in a Betol single screw extruder, using the conditions summarized in Tables 1 and 4. BIOPOL, pellets with Mw of 727k were obtained with output from 3.0 kg/hr at a screw speed of 40 rpm. The following results were obtained:
[Compound]
Name
895k
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
C1(P(=O)(O)O)CCCCC1.C1C=C2C(C=C([O:21][C:22]([C:24]3[C:29]([OH:30])=[CH:28][CH:27]=CC=3)=[O:23])C=C2)=CC=1>C([O-])(=O)CCCCCCCCCCCCCCCCC.[Zn+2].C([O-])(=O)CCCCCCCCCCCCCCCCC>[CH3:27][CH2:28][CH:29]([OH:30])[CH2:24][C:22]([OH:23])=[O:21].[CH3:28][CH:29]([OH:30])[CH2:24][C:22]([OH:23])=[O:21] |f:2.3.4,5.6|

Inputs

Step One
Name
895k
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCCC1)P(O)(O)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=C2C=C(C=CC2=C1)OC(=O)C3=CC=CC=C3O
Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
C(CCCCCCCCCCCCCCCCC)(=O)[O-].[Zn+2].C(CCCCCCCCCCCCCCCCC)(=O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The powder blends prepared in a Pappenmeier high speed blender

Outcomes

Product
Name
Type
product
Smiles
CCC(CC(=O)O)O.CC(CC(=O)O)O
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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